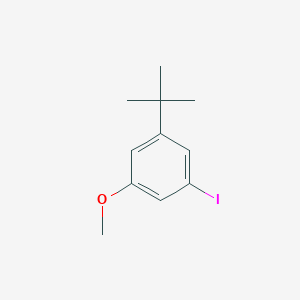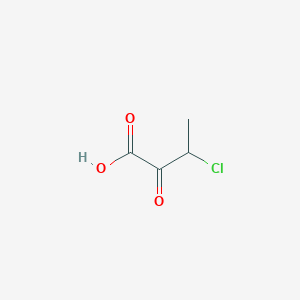![molecular formula C7H7ClN4 B15233020 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15233020.png)
4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is part of the pyrazolo[3,4-D]pyrimidine family, known for their structural similarity to purines, which are essential components of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method starts with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which undergoes cyclization with hydrazine hydrate in ethanol to form the desired pyrazolo[3,4-D]pyrimidine scaffold . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the chloro group at the 4-position makes it susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions: Common reagents used in these reactions include methylamine, which can replace the chlorine atom to form 4-substituted derivatives . Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate, while reduction reactions can be carried out using reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine yields 4-substituted products like 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine .
Applications De Recherche Scientifique
4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising activity as a CDK2 inhibitor, making it a potential candidate for cancer treatment . Additionally, its structural similarity to purines allows it to interact with biological targets, leading to various pharmacological activities such as anti-inflammatory, antiproliferative, and antifungal effects .
Mécanisme D'action
The mechanism of action of 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
Comparaison Avec Des Composés Similaires
4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine can be compared with other pyrazolo[3,4-D]pyrimidine derivatives, such as 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and biological activities. The unique combination of the chloro and dimethyl groups in this compound contributes to its distinct chemical reactivity and pharmacological profile.
Similar Compounds
Propriétés
Formule moléculaire |
C7H7ClN4 |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
4-chloro-3,6-dimethyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN4/c1-3-5-6(8)9-4(2)10-7(5)12-11-3/h1-2H3,(H,9,10,11,12) |
Clé InChI |
NWJIMIUCRDJUBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)N=C(N=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


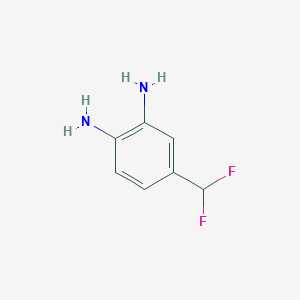
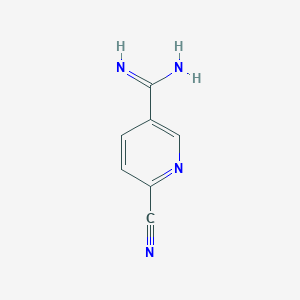
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)
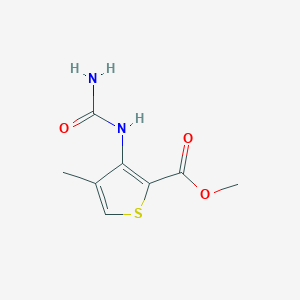

![Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15232978.png)
![cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl](/img/structure/B15232979.png)
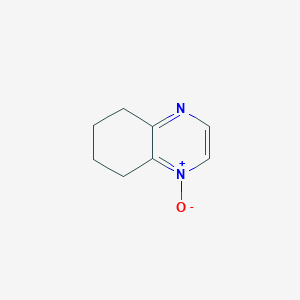
![(1S,5S)-2-azabicyclo[3.2.1]octane](/img/structure/B15232999.png)
![Spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B15233010.png)
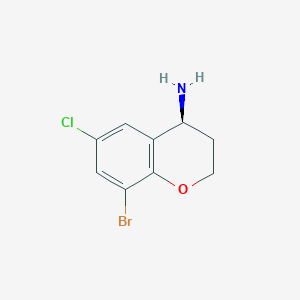
![2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B15233024.png)
